Rubone

描述

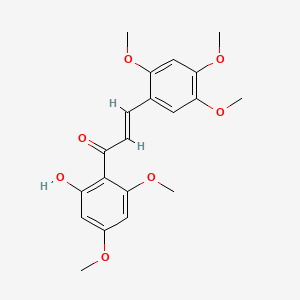

has antineoplastic activity; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQVGQULWFQTM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421457 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73694-15-2 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rubone: A Small Molecule Modulator of miRNA-34a for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MicroRNA-34a (miRNA-34a) is a critical tumor suppressor that is frequently downregulated in a multitude of human cancers, contributing to chemoresistance and cancer progression. Its role in regulating key cellular processes such as proliferation, apoptosis, and metastasis has positioned it as a prime target for novel anticancer therapeutic strategies. Rubone, a chalcone analog, has emerged as a potent small molecule modulator capable of upregulating miRNA-34a expression. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of miRNA-34a modulation.

Introduction: The Role of miRNA-34a in Cancer

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression.[1] In humans, over 2,500 mature miRNAs have been identified, collectively regulating a significant portion of the genome.[1] Within the complex landscape of cancer biology, miRNAs can function as either oncogenes or tumor suppressors, influencing processes such as cell proliferation, apoptosis, invasion, and angiogenesis.[1]

Among the tumor-suppressive miRNAs, miRNA-34a has garnered significant attention. It is a direct transcriptional target of the tumor suppressor protein p53 and is known to be downregulated or silenced in a wide array of human cancers, including hepatocellular carcinoma (HCC) and prostate cancer.[2][3] The restoration of miRNA-34a function, therefore, represents a promising therapeutic avenue for these malignancies.[1] this compound, a chalcone derivative, has been identified as a small molecule capable of modulating miRNA-34a expression, offering a potential new strategy for cancer treatment.[1][3]

This compound's Mechanism of Action: A Dual Approach

This compound has been shown to upregulate miRNA-34a expression through both p53-dependent and p53-independent pathways, depending on the cellular context.

p53-Dependent Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells with wild-type p53, this compound enhances the occupancy of p53 on the miRNA-34a promoter, leading to increased transcriptional activation of miRNA-34a.[2] This upregulation of miRNA-34a results in the decreased expression of its downstream target genes, including Cyclin D1 and Bcl-2, which are key regulators of cell cycle progression and apoptosis, respectively.[2] This mechanism highlights this compound's ability to leverage the existing p53 tumor suppressor network to exert its anticancer effects.

Caption: p53-Dependent Upregulation of miRNA-34a by this compound.

p53-Independent Pathway in Chemoresistant Prostate Cancer

Interestingly, in p53-null or p53-mutated chemoresistant prostate cancer cells (DU145-TXR and PC3-TXR), this compound upregulates miRNA-34a through a p53-independent mechanism.[3] This pathway involves the upregulation of TAp73 and Elk-1, two transcription factors that can also drive the expression of miRNA-34a.[4] This finding is particularly significant as it suggests that this compound's therapeutic potential may extend to cancers with compromised p53 function, a common occurrence in advanced malignancies. The replenishment of miRNA-34a in these resistant cells leads to the reversal of downstream target gene expression, including SIRT1 and Cyclin D1, and promotes apoptosis.[3][4]

Caption: p53-Independent Upregulation of miRNA-34a by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's activity as a miRNA-34a modulator.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Description | This compound Concentration (µM) | Effect | Reference |

| DU145-TXR | Paclitaxel-resistant prostate cancer | 0-60 | Significantly high cytotoxicity | [1] |

| PC3-TXR | Paclitaxel-resistant prostate cancer | 0-60 | Significantly high cytotoxicity | [1] |

| Non-tumorigenic Hepatocytes | Normal human liver cells | Not specified | Lacks growth inhibitory effects | [2] |

Table 2: Effect of this compound on miRNA-34a Expression and Downstream Targets

| Cell Line | This compound Concentration (µM) | Duration (h) | Effect on miRNA-34a Expression | Effect on Downstream Targets (e.g., Cyclin D1, Bcl-2, SIRT1) | Reference |

| DU145-TXR | 5, 10 | 48 | Upregulated (dose-dependent) | Expression reversed | [1] |

| PC3-TXR | 5, 10 | 48 | Upregulated (dose-dependent) | Expression reversed | [1] |

| HCC cells | Not specified | Not specified | Upregulated | Decreased expression | [2] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Effect on miRNA-34a in Tumor | Effect on Tumor Growth | Reference |

| HCC Xenograft | This compound monotherapy | Not specified | Dramatically inhibited, stronger than sorafenib | [2] |

| Prostate Cancer Xenograft | This compound monotherapy (20 mg/kg) or combination with Paclitaxel (10 mg/kg) | Significantly upregulated | Combination therapy significantly suppressed paclitaxel-resistant tumor growth | [1] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound's activity. For complete details, please refer to the cited primary literature.

Cell Culture and Reagents

-

Cell Lines: Paclitaxel-resistant prostate cancer cell lines (DU145-TXR, PC3-TXR) and their parental lines, as well as various hepatocellular carcinoma cell lines, are typically used. Non-tumorigenic cells, such as human hepatocytes, serve as controls.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-60 µM) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Quantitative Real-Time PCR (qRT-PCR) for miRNA-34a Expression

-

Isolate total RNA from treated and control cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.

-

Perform qRT-PCR using a specific primer set for mature miRNA-34a and a suitable endogenous control (e.g., U6 snRNA).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in miRNA-34a expression.

Western Blot Analysis for Downstream Target Proteins

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Bcl-2, SIRT1, p53, TAp73, Elk-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Inject cancer cells (e.g., HCC or prostate cancer cells) subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

-

Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the specified dosing schedule (e.g., 20 mg/kg this compound every other day).[1]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., qRT-PCR for miRNA-34a expression, western blotting, immunohistochemistry).

Caption: Experimental Workflow for Evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a small molecule modulator of miRNA-34a, with potent anticancer activity in both preclinical in vitro and in vivo models of hepatocellular and chemoresistant prostate cancer. Its ability to upregulate miRNA-34a through both p53-dependent and -independent mechanisms makes it a particularly attractive candidate for further development, especially for tumors with compromised p53 function.

Future research should focus on elucidating the precise molecular interactions between this compound and the components of the p53-independent pathway to further refine its mechanism of action. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize its delivery and efficacy in a clinical setting. The development of this compound and similar miRNA-34a modulators represents a novel and exciting frontier in cancer therapy, with the potential to overcome chemoresistance and improve patient outcomes.

References

An In-depth Technical Guide to Rubone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubone, systematically known as (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chalcone derivative belonging to the flavonoid class of natural products. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Possessing a characteristic 1,3-diaryl-2-propen-1-one backbone, this compound has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This document details the experimental protocols for its synthesis and biological evaluation, and presents its known chemical and biological data in a structured format for ease of reference and comparison. Furthermore, a proposed mechanism of its anti-inflammatory action via the NF-κB signaling pathway is visualized.

Chemical Structure and Properties

This compound is a polysubstituted chalcone with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.4 g/mol .[1] Its structure is characterized by two substituted aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. Ring A is a 2-hydroxy-4,6-dimethoxyphenyl group, while Ring B is a 2,4,5-trimethoxyphenyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |

| Synonyms | 2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone |

| CAS Number | 73694-15-2[2] |

| Molecular Formula | C₂₀H₂₂O₇[1] |

| Molecular Weight | 374.4 g/mol [1] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O |

| InChI | InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid (predicted) | |

| Melting Point | No experimental data available. A related compound, 2',4,4',6'-Tetrahydroxychalcone, has a melting point of 184 °C.[3] | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| XLogP3 | 3.7 | PubChem[1] |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | δ (ppm) |

| ~13 (s, 1H, 2'-OH) | ~192 (C=O) |

| ~7.9 (d, J ≈ 15.5 Hz, 1H, H-β) | ~164 (C-2') |

| ~7.6 (d, J ≈ 15.5 Hz, 1H, H-α) | ~160 (C-6') |

| Aromatic Protons | Aromatic Carbons |

| Methoxyl Protons | Methoxyl Carbons |

Synthesis of this compound

This compound is synthesized via a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde, followed by dehydration to yield the chalcone.[7]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

2'-hydroxy-4',6'-dimethoxyacetophenone

-

2,4,5-trimethoxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 2,4,5-trimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

To this solution, add a catalytic amount of a strong base, such as a 20% aqueous solution of potassium hydroxide, and stir the reaction mixture at room temperature.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by adding 10% aqueous HCl until the pH is acidic.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[5]

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Synthetic scheme for this compound via Claisen-Schmidt condensation.

Biological Activity and Mechanism of Action

Chalcones, including this compound, are known to exhibit a wide range of biological activities, with anti-inflammatory and antioxidant effects being prominent.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[9][10]

This compound is proposed to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Antioxidant Activity

The antioxidant properties of chalcones are generally associated with their ability to scavenge free radicals and chelate metal ions. The presence of the hydroxyl group on Ring A of this compound is a key structural feature contributing to its antioxidant potential.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of NO inhibition by comparing the absorbance of the this compound-treated groups to the LPS-stimulated control group.

-

Determine the IC₅₀ value of this compound for NO inhibition.

References

- 1. 2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone | C20H22O7 | CID 3899901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone | 73694-15-2 | YCA69415 [biosynth.com]

- 3. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Potential of Rubone: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Efficacy and Molecular Mechanisms of Rubone in Cancer Cell Lines

Introduction

This compound, a chalcone analog identified as a modulator of microRNA-34a (miR-34a), has emerged as a promising small molecule for anticancer therapy.[1] This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, with a focus on its effects on various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the signaling pathways modulated by this compound.

This compound, with the chemical formula C20H22O7 and CAS number 73694-15-2, has demonstrated significant cytotoxic effects in cancer cells, particularly in chemoresistant phenotypes.[1][2] Its primary mechanism of action involves the upregulation of the tumor suppressor miR-34a, leading to the downstream regulation of key proteins involved in cell cycle progression and apoptosis.[1] This guide will delve into the specifics of these mechanisms and provide the necessary information for replicating and expanding upon the existing research.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (this compound) | Combination Therapy | IC50 Value (Combination) | Reference |

| DU145-TXR | Paclitaxel-Resistant Prostate Cancer | High cytotoxicity (exact IC50 not specified) | This compound + Paclitaxel | N/A | [1][3] |

| PC3-TXR | Paclitaxel-Resistant Prostate Cancer | High cytotoxicity (exact IC50 not specified) | This compound + Paclitaxel | 93.2 nmol/L (Paclitaxel) | [3][4] |

| PC3 | Prostate Cancer | N/A | This compound + Paclitaxel | 49.8 nmol/L (Paclitaxel) | [4] |

| HepG2 | Hepatocellular Carcinoma | Stronger anti-HCC activity than sorafenib (exact IC50 not specified) | N/A | N/A | |

| Bel-7404 | Hepatocellular Carcinoma | Stronger anti-HCC activity than sorafenib (exact IC50 not specified) | N/A | N/A | |

| Huh7 | Hepatocellular Carcinoma | Stronger anti-HCC activity than sorafenib (exact IC50 not specified) | N/A | N/A |

Table 2: Effect of this compound on Cell Viability, Migration, and Invasion

| Cell Line | Assay | Treatment | Observed Effect | Reference |

| DU145-TXR | Cell Viability | This compound (0-60 µM) | Significant dose-dependent decrease in viability | [3] |

| PC3-TXR | Cell Viability | This compound (0-60 µM) | Significant dose-dependent decrease in viability | [3] |

| DU145-TXR | Cell Migration | This compound | Inhibition of cell migration | [4] |

| PC3-TXR | Cell Migration | This compound | Inhibition of cell migration | [4] |

| DU145-TXR | Cell Invasion | This compound | Inhibition of cell invasion | [4] |

| PC3-TXR | Cell Invasion | This compound | Inhibition of cell invasion | [4] |

| DU145-TXR | Cancer Stem Cell Population | This compound | Decrease in CSC population | [4] |

| PC3-TXR | Cancer Stem Cell Population | This compound | Decrease in CSC population | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies of this compound.

Cell Culture

-

Cell Lines:

-

Paclitaxel-resistant prostate cancer cell lines: DU145-TXR, PC3-TXR.

-

Parental prostate cancer cell lines: DU145, PC3.

-

Hepatocellular carcinoma cell lines: HepG2, Bel-7404, Huh7.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-60 µM) for a specified period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Transwell Migration and Invasion Assays

-

Migration Assay:

-

Seed cancer cells (e.g., 5 x 10^4 cells) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a specified time (e.g., 24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with a solution such as crystal violet.

-

Count the migrated cells under a microscope in several random fields.

-

-

Invasion Assay:

-

The protocol is similar to the migration assay, with the addition of coating the Transwell membrane with a layer of Matrigel to simulate the extracellular matrix.

-

Cells must degrade the Matrigel to migrate to the lower chamber.

-

Western Blot Analysis

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Primary Antibodies Used in this compound Studies: anti-SIRT1, anti-Cyclin D1, anti-Bcl-2, anti-E-cadherin, anti-p53, anti-TAp73, anti-Elk-1, and anti-β-actin (as a loading control).[4]

-

Quantitative Real-Time PCR (qRT-PCR) for miR-34a Expression

-

RNA Extraction: Isolate total RNA from cells using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from total RNA using a specific stem-loop primer for miR-34a.

-

qPCR: Perform quantitative PCR using a TaqMan probe or SYBR Green chemistry with primers specific for mature miR-34a. U6 small nuclear RNA is often used as an internal control for normalization.

Luciferase Reporter Assay for miR-34a Modulation

-

Vector Construction: Clone the 3'-UTR of a known miR-34a target gene (e.g., SIRT1) downstream of a luciferase reporter gene in a suitable vector.

-

Transfection: Co-transfect the cancer cells with the reporter plasmid and either a miR-34a mimic, an inhibitor, or a negative control.

-

Treatment: Treat the transfected cells with this compound or a vehicle control.

-

Luciferase Activity Measurement: After a specified incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates direct targeting of the 3'-UTR by miR-34a.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion

The in vitro evidence strongly suggests that this compound is a potent anticancer agent, particularly effective in overcoming chemoresistance in prostate cancer and inhibiting the growth of hepatocellular carcinoma cells. Its mechanism of action, centered on the upregulation of the tumor suppressor miR-34a, provides a clear rationale for its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising compound, with the ultimate goal of translating these preclinical findings into effective cancer therapies. Future studies should aim to elucidate the full spectrum of this compound's activity across a wider range of cancer types and to explore its efficacy in in vivo models.

References

Rubone: A Novel Modulator of Tumor Suppressor Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rubone, chemically identified as 2'-hydroxy-2,4,4',5,6'-pentamethoxychalcone, is an emerging small molecule with significant potential in oncology.[1][2] This chalcone analog has demonstrated potent anti-cancer activity, primarily through its ability to modulate the expression of microRNA-34a (miR-34a), a critical tumor suppressor.[3][4] This guide provides a comprehensive overview of this compound's role in tumor suppression, focusing on its interaction with the p53 pathway and its downstream effects. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and development.

Core Mechanism of Action: Modulation of the p53-miR-34a Axis

This compound's primary mechanism of action revolves around the upregulation of miR-34a, a microRNA that functions as a potent tumor suppressor and is frequently downregulated in various cancers.[3][4] The restoration of miR-34a expression by this compound can occur through both p53-dependent and p53-independent mechanisms, making it a versatile agent against a range of tumor types.

-

p53-Dependent Upregulation: In cancer cells with functional or even mutated p53, this compound has been shown to increase the occupancy of p53 on the miR-34a promoter, thereby activating its transcription.[4] This direct upregulation of a key tumor suppressor pathway highlights this compound's potential in cancers where p53 is not completely lost.

-

p53-Independent Upregulation: Notably, in certain cancer models such as paclitaxel-resistant prostate cancer, this compound upregulates miR-34a in a manner that is independent of p53 status.[1][5][6] This is particularly significant as a large proportion of advanced cancers harbor p53 mutations or deletions.

The upregulation of miR-34a by this compound leads to the subsequent downregulation of its oncogenic target genes, including:

-

BCL-2 (B-cell lymphoma 2): An anti-apoptotic protein.

-

Cyclin D1 and CDK6 (Cyclin-dependent kinase 6): Key regulators of the cell cycle.

-

SIRT1 (Sirtuin 1): A protein deacetylase implicated in chemoresistance.

-

FOXP1 (Forkhead box protein P1): A transcription factor involved in B-cell development.[1][4]

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the anti-cancer effects of this compound.

Table 1: In Vitro Cytotoxicity and Chemo-sensitization by this compound

| Cell Line | Cancer Type | Treatment | IC50 (nmol/L) | Fold-change in Paclitaxel Sensitivity | Reference |

| PC3 | Prostate Cancer | Paclitaxel | 55.6 | - | [1][7] |

| PC3-TXR | Paclitaxel-Resistant Prostate Cancer | Paclitaxel | 2,580 | - | [1][7] |

| PC3-TXR | Paclitaxel-Resistant Prostate Cancer | Paclitaxel + this compound | 93.2 | 27.7 | [1][7] |

| DU145-TXR | Paclitaxel-Resistant Prostate Cancer | This compound | 0-60 µM exhibits high cytotoxicity | Not Applicable | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosage | Outcome | Reference |

| Hepatocellular Carcinoma (HCC) Xenograft | This compound | Not specified | Dramatically inhibited tumor growth; stronger anti-HCC activity than sorafenib | [4] |

| Prostate Cancer Xenograft | This compound (monotherapy) in PEG-PCD micelles | 20 mg/kg (i.v. for five doses every other day) | Significantly upregulated miR-34a expression in the tumor | [3] |

| Prostate Cancer Xenograft | This compound + Paclitaxel in PEG-PCD micelles | 10 mg/kg for each drug | Significantly upregulated miR-34a expression in the tumor | [3] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

Caption: this compound's p53-dependent activation of miR-34a and its downstream effects.

Caption: this compound's p53-independent upregulation of miR-34a.

Interaction with Other Tumor Suppressor Pathways

Retinoblastoma (RB) Pathway

While direct studies on this compound's interaction with the Retinoblastoma (RB) pathway are lacking, an indirect link can be inferred through its modulation of the p53 pathway. The p53 protein is a known transcriptional activator of p21 (CDKN1A), a cyclin-dependent kinase inhibitor. By upregulating p53, this compound can potentially increase p21 levels. p21, in turn, inhibits the activity of Cyclin/CDK complexes (such as Cyclin D/CDK4/6 and Cyclin E/CDK2) that are responsible for phosphorylating and inactivating the RB protein. Active, hypophosphorylated RB prevents cell cycle progression from G1 to S phase by binding to and inhibiting E2F transcription factors. Thus, this compound may contribute to cell cycle arrest through the p53-p21-RB axis.

Caption: Postulated indirect effect of this compound on the RB pathway via p53.

Hippo Pathway

Currently, there is no published literature directly linking this compound to the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. Key components of this pathway include MST1/2, LATS1/2 kinases, and the transcriptional co-activator YAP. Further research is warranted to investigate whether this compound has any effect on this important tumor suppressor pathway.

Detailed Methodologies for Key Experiments

The following are generalized protocols for key experiments that are essential for characterizing the activity of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTT or similar assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and/or a combination of this compound and another chemotherapeutic agent (e.g., paclitaxel). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

Western Blot for p53 and Downstream Targets

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, BCL-2, Cyclin D1, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Luciferase Reporter Assay for p53 Transcriptional Activity

-

Cell Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound or a known p53 activator as a positive control.

-

Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold-change relative to the vehicle-treated control.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that functions primarily by restoring the expression of the tumor suppressor miR-34a. Its ability to act in both p53-dependent and -independent manners makes it an attractive candidate for a broad range of cancers. The quantitative data demonstrate its potential to overcome chemoresistance, a major challenge in cancer therapy.

Future research should focus on:

-

Elucidating the precise mechanism of p53-independent miR-34a upregulation by this compound.

-

Investigating the potential effects of this compound on other key tumor suppressor pathways, such as the RB and Hippo pathways.

-

Conducting more extensive in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in various cancer models.

-

Identifying potential biomarkers to predict which patients are most likely to respond to this compound therapy.

This in-depth guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | C20H22O7 | CID 5951499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Small molecule targeting miR-34a for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Micellar Delivery of miR-34a Modulator this compound and Paclitaxel in Resistant Prostate Cancer [ouci.dntb.gov.ua]

Unveiling the Cellular Targets of Zerumbone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerumbone, a natural cyclic sesquiterpene derived from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1] This technical guide provides an in-depth overview of the known cellular targets of Zerumbone, presenting quantitative data on its biological activity, detailed experimental protocols for target identification and validation, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound.

Quantitative Data: Cytotoxic Activity of Zerumbone

Zerumbone exhibits a broad spectrum of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following tables summarize the IC50 values of Zerumbone in different cancer cell lines.

| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time (h) | Reference |

| Liver Cancer | HepG2 | 6.20 | Not Specified | [1] |

| HepG2 | 3.45 ± 0.026 | 72 | [2] | |

| Cervical Cancer | HeLa | 6.4 | Not Specified | [1] |

| Breast Cancer | MCF-7 | 23.0 | Not Specified | [1] |

| MDA-MB-231 | 24.3 | Not Specified | [1] | |

| MCF-7 | 126.7 | 48 | [3] | |

| Laryngeal Carcinoma | Hep-2 | 15 µM | Not Specified | [4] |

| Burkitt's Lymphoma | Raji | 5.1 | 48 | [5] |

| Colon Cancer | HT-29 | 83.54 µM | Not Specified | [6] |

| Cholangiocarcinoma | KKU-100 | 16.44 µM | Not Specified | [7] |

Table 1: IC50 values of Zerumbone in various cancer cell lines.

Key Cellular Targets and Signaling Pathways

Zerumbone exerts its biological effects by interacting with multiple cellular targets and modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.

Tubulin and Microtubule Dynamics

One of the primary mechanisms of Zerumbone's anti-cancer activity is its ability to disrupt microtubule dynamics by binding to tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a crucial role in inflammation and cancer. Zerumbone has been shown to be a potent inhibitor of NF-κB activation induced by various stimuli.[9] It suppresses the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.[9] This inhibition leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and metastasis.[10]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Zerumbone has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells.[1] By suppressing this pathway, Zerumbone can induce cell cycle arrest and apoptosis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the cellular targets of Zerumbone.

Protocol 1: Quantitative Chemical Proteomics for Target Identification

This protocol outlines a general workflow for identifying the cellular targets of a bioactive small molecule like Zerumbone using a quantitative chemical proteomics approach.[12][13][14][15][16]

Objective: To identify the direct binding partners of Zerumbone in a cellular context.

Methodology:

-

Probe Synthesis: Synthesize a Zerumbone-based probe containing a clickable tag (e.g., an alkyne or azide group) for subsequent biotinylation.

-

Cell Treatment: Treat living cells with the Zerumbone probe. The probe will covalently bind to its cellular targets.

-

Cell Lysis and Click Chemistry: Lyse the cells and ligate a biotin tag to the probe-protein complexes via click chemistry.

-

Enrichment of Target Proteins: Use avidin-coated beads to enrich the biotinylated protein complexes.

-

On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

-

Isobaric Tagging (iTRAQ or TMT): Label the peptides from the experimental and control samples with different isobaric tags.

-

LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the Zerumbone-treated sample compared to the control. These are the potential cellular targets.

Protocol 2: Tubulin Binding Assay

This protocol describes how to determine the binding of Zerumbone to tubulin in vitro.[8][17][18][19][20]

Objective: To confirm the direct interaction between Zerumbone and tubulin.

Methodology:

-

Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

-

Fluorescence Quenching Assay:

-

Incubate purified tubulin with a fluorescent probe that binds to a known site on tubulin (e.g., colchicine).

-

Add increasing concentrations of Zerumbone to the tubulin-probe complex.

-

Measure the fluorescence intensity at each concentration. A decrease in fluorescence indicates that Zerumbone is displacing the probe and binding to tubulin.

-

-

Sedimentation Assay:

-

Induce tubulin polymerization in the presence and absence of Zerumbone.

-

Centrifuge the samples at high speed to pellet the microtubules.

-

Analyze the supernatant and pellet fractions by SDS-PAGE to quantify the amount of polymerized tubulin. A decrease in the pellet fraction in the presence of Zerumbone indicates inhibition of polymerization.

-

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol details a method to assess the inhibitory effect of Zerumbone on NF-κB signaling.[21][22][23][24][25][26]

Objective: To quantify the inhibition of NF-κB transcriptional activity by Zerumbone.

Methodology:

-

Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of Zerumbone.

-

Cell Lysis: After the desired incubation time, lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence in the Zerumbone-treated cells indicates inhibition of NF-κB transcriptional activity.

Protocol 4: Apoptosis Assays

These protocols describe common methods to evaluate the induction of apoptosis by Zerumbone.[2][3][6][27][28]

Objective: To determine if Zerumbone induces programmed cell death.

Methodologies:

-

Annexin V/Propidium Iodide (PI) Staining (FACS):

-

Treat cells with Zerumbone for the desired time.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.

-

-

TUNEL Assay:

-

Treat cells with Zerumbone.

-

Fix and permeabilize the cells.

-

Use the TUNEL (TdT-mediated dUTP Nick-End Labeling) assay to label DNA strand breaks, a hallmark of apoptosis.

-

Visualize the labeled cells by fluorescence microscopy or flow cytometry.

-

-

Caspase-Glo 3/7 Assay:

-

Treat cells with Zerumbone in a 96-well plate.

-

Add the Caspase-Glo 3/7 reagent, which contains a luminogenic substrate for caspases 3 and 7.

-

Measure the luminescence, which is proportional to caspase activity.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Zerumbone and a general experimental workflow.

Caption: Zerumbone inhibits the NF-κB pathway by blocking IKK activation.

Caption: Zerumbone inhibits the PI3K/Akt pathway, leading to reduced cell survival.

Caption: A typical workflow for identifying and validating Zerumbone's cellular targets.

Conclusion

Zerumbone is a multifaceted natural compound with significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to interact with multiple cellular targets, including tubulin, and to modulate key signaling pathways such as NF-κB and PI3K/Akt, underscores its pleiotropic anti-cancer effects. The data and protocols presented in this technical guide provide a solid foundation for further research into the mechanisms of action of Zerumbone and for the development of novel therapeutic strategies. Future studies should continue to explore the full spectrum of Zerumbone's cellular targets and its potential for combination therapies to enhance its efficacy and overcome drug resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Zerumbone induced apoptosis in liver cancer cells via modulation of Bax/Bcl-2 ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity against cholangiocarcinoma cell lines of zerumbone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zerumbone, a cyclic sesquiterpene, exerts antimitotic activity in HeLa cells through tubulin binding and exhibits synergistic activity with vinblastine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. abscience.com.tw [abscience.com.tw]

- 19. researchgate.net [researchgate.net]

- 20. αβ-Tubulin and microtubule-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Zerumbone Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Luciferase Assay System Protocol [worldwide.promega.com]

- 25. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Anticancer bioactivity of zerumbone on pediatric rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Rubone

Abstract: This document provides a comprehensive protocol for the laboratory synthesis of Rubone, a member of the 2-benzylidenebenzofuran-3(2H)-one (aurone) class of compounds. These compounds are of significant interest to researchers in drug development due to their diverse biological activities, including potential as anticancer, antifungal, and enzyme inhibitory agents.[1] This protocol details a common synthetic route via an Aldol-type condensation reaction. Additionally, it includes quantitative data for a series of synthesized aurone derivatives, a diagram of the experimental workflow, and a representation of the inhibitory mechanism of action against alkaline phosphatase, a known target for this class of molecules.[1][2]

Introduction

2-Benzylidenebenzofuran-3(2H)-ones, commonly known as aurones, are a class of flavonoids characterized by a benzofuranone heterocyclic ring linked to a phenyl group via an exocyclic double bond.[1] These compounds are recognized for their bright yellow color in several plant species and have garnered attention for their wide range of pharmacological properties.[1] The synthesis of aurone derivatives is a key area of research for the development of novel therapeutic agents. This document outlines a reproducible protocol for the synthesis of a representative aurone, referred to here as this compound, and provides data on related analogs.

Quantitative Data Summary

The following table summarizes the quantitative data for a selection of synthesized 2-benzylidenebenzofuran-3(2H)-one derivatives, demonstrating the yields, melting points, and inhibitory activity against alkaline phosphatase (AP).

| Compound ID | R (Benzaldehyde Substituent) | Yield (%) | Melting Point (°C) | IC₅₀ (µM) vs. AP |

| 12 | 4-Cl | 73 | 206-208 | 2.163 ± 0.048 |

| 13 | 4-CF₃ | 77 | 184-186 | - |

| 14 | 2-furyl | 74 | 201-203 | - |

| 15 | 4-NO₂ | - | - | 2.146 ± 0.056 |

| 16 | 3,4-di-Cl | - | - | 2.132 ± 0.034 |

| 18 | 4-F | - | - | 1.154 ± 0.043 |

| 20 | 4-Br | - | - | 1.055 ± 0.029 |

| 21 | 4-CH₃ | - | - | 2.326 ± 0.059 |

Data for compounds 12, 13, and 14 are from one study, while IC₅₀ values for other compounds are from a related study on alkaline phosphatase inhibition.[1][3][4]

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a 2-benzylidenebenzofuran-3(2H)-one derivative via an Aldol-type condensation reaction between a benzofuran-3(2H)-one and a substituted benzaldehyde.[2]

3.1. Materials and Reagents

-

Benzofuran-3(2H)-one derivative (e.g., 6-hydroxybenzofuran-3(2H)-one)

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethylenediamine diacetate (EDDA)

-

Acetonitrile (CH₃CN)

-

Ethanol

-

Potassium hydroxide (for an alternative procedure)[5]

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

3.2. Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve the benzofuran-3(2H)-one derivative (1.0 eq) in acetonitrile.

-

Addition of Reagents: To this solution, add the substituted benzaldehyde (1.0 eq).

-

Catalyst Addition: Add ethylenediamine diacetate (EDDA) (10 mol%) to the reaction mixture.[2]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2-benzylidenebenzofuran-3(2H)-one product.[5]

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]

-

3.3. Alternative Procedure

An alternative method involves the reaction of 3-coumaranone with a substituted benzaldehyde in an ethanolic solution of potassium hydroxide for approximately 30 minutes.[5] The product can then be purified by recrystallization from methanol.[5]

Visualizations

4.1. Experimental Workflow

Caption: General workflow for the synthesis of this compound derivatives.

4.2. Mechanism of Action: Non-Competitive Enzyme Inhibition

Studies have shown that some 2-benzylidenebenzofuran-3(2H)-one derivatives act as non-competitive inhibitors of alkaline phosphatase (AP).[1] This means they bind to a site on the enzyme other than the active site, which alters the enzyme's conformation and reduces its catalytic activity without preventing substrate binding.[1]

Caption: Non-competitive inhibition of Alkaline Phosphatase by this compound.

References

- 1. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzylidenebenzofuran-3(2 H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Rotenone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone is a naturally occurring compound that is widely used as a pesticide and has garnered significant interest in biomedical research for its potent biological activities.[1][2] It is a well-characterized inhibitor of the mitochondrial electron transport chain at complex I.[3][4] This inhibition leads to a cascade of cellular events, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest, making it a valuable tool for studying mitochondrial function and for investigating potential anticancer therapeutics.[3][5] These application notes provide detailed protocols for the use of Rotenone in cell culture experiments, including cytotoxicity assays, cell cycle analysis, and the study of associated signaling pathways.

Mechanism of Action

Rotenone exerts its primary effect by inhibiting the transfer of electrons from NADH to ubiquinone in the mitochondrial respiratory chain. This disruption of the electron transport chain leads to a decrease in ATP production and an increase in the production of ROS.[3][6] The elevated levels of ROS can induce oxidative stress, leading to cellular damage and the activation of various signaling pathways that culminate in apoptosis and cell cycle arrest.[3][7]

Key Applications in Cell Culture

-

Induction of Apoptosis: Rotenone is a potent inducer of apoptosis in a variety of cancer cell lines.[1][3]

-

Cell Cycle Analysis: It can be used to synchronize cells at the G2/M phase of the cell cycle.[5]

-

Mitochondrial Research: As a specific inhibitor of complex I, it is an essential tool for studying mitochondrial function and dysfunction.

-

Neurotoxicity Studies: Rotenone has been used to model Parkinson's disease in cell culture due to its neurotoxic effects.[6]

-

Cancer Research: Its ability to induce apoptosis and inhibit proliferation in cancer cells makes it a compound of interest in oncology research.[1][2][3]

Data Presentation: Quantitative Effects of Rotenone on Various Cell Lines

The following tables summarize the dose-dependent effects of Rotenone on different cell lines as reported in the literature.

Table 1: Cytotoxicity of Rotenone in Different Cell Lines

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| PC-3 (Prostate Cancer) | OCR Assay | 2 µM | 24-48 hours | Marked decrease in Oxygen Consumption Rate | [8] |

| PC-3 (Prostate Cancer) | OCR Assay | 8-25 nM | 24-48 hours | No significant effect on Oxygen Consumption Rate | [8] |

| SW480 (Colon Cancer) | CCK-8 Assay | 10 µM | 24 hours | Inhibition of cell viability | [1] |

| SW620 (Colon Cancer) | CCK-8 Assay | 10 µM | 24 hours | Inhibition of cell viability | [1] |

| MCF-7 (Breast Cancer) | Growth Inhibition | Not specified | Not specified | Strong growth inhibitory effect | [3] |

| N2a (Neuroblastoma) | Cell Viability | 110 nM | 48 hours | IC50 | [9] |

| N2a (Neuroblastoma) | Cell Viability | 8.1 µM | 24 hours | IC50 | [9] |

Table 2: Effects of Rotenone on Cell Cycle and Apoptosis

| Cell Line | Effect | Concentration | Incubation Time | Key Observations | Reference |

| PW (B Lymphoma) | Cell Cycle Arrest | 1-5 µM | Not specified | Predominantly at G2/M stage | [5] |

| PW (B Lymphoma) | Apoptosis | 1-5 µM | Not specified | Dependent on cell cycle arrest | [5] |

| MCF-7 (Breast Cancer) | Apoptosis | Not specified | Not specified | Increased Bax, decreased Bcl-2, PARP cleavage | [3] |

| Colon Cancer Cells | Apoptosis Induction | Not specified | Not specified | Antitumor effects through apoptosis | [1] |

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed.[10][11] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[12] The choice of culture medium will be dependent on the specific cell line being used (e.g., DMEM, RPMI-1640) and should be supplemented with fetal bovine serum (FBS) and antibiotics as required.[13]

Protocol 1: Assessment of Rotenone-Induced Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of Rotenone on adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Rotenone stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Rotenone in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar concentrations.[8] Remove the old medium from the wells and add 100 µL of the Rotenone-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of Rotenone that inhibits cell growth by 50%).

Protocol 2: Analysis of Cell Cycle by Flow Cytometry

This protocol describes how to analyze the effect of Rotenone on the cell cycle distribution.

Materials:

-

Cells treated with Rotenone (as described in Protocol 1)

-

6-well cell culture plates

-

Trypsin-EDTA

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Rotenone for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at a low speed.

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of Rotenone on key signaling proteins.

Materials:

-

Cells treated with Rotenone

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-Bax, anti-Bcl-2, anti-cleaved PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment with Rotenone, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then incubate with ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels.

Mandatory Visualizations

Caption: Rotenone's mechanism of action leading to apoptosis and cell cycle arrest.

Caption: Key signaling pathways modulated by Rotenone treatment in cells.[1][3]

Caption: General experimental workflow for studying the effects of Rotenone.

References

- 1. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rotenone-induced G2/M cell cycle arrest and apoptosis in a human B lymphoma cell line PW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rotenone directly induces BV2 cell activation via the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rotenone Dose-Response with Continuous OCR Measurements / Lucid Scientific | Observable [observablehq.com]

- 9. researchgate.net [researchgate.net]

- 10. mpapi.bjcancer.org [mpapi.bjcancer.org]

- 11. assaygenie.com [assaygenie.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Rubone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of Rubone, a chalcone analog and modulator of microRNA-34a (miR-34a), for in vivo studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this compound's anti-tumor efficacy.

Overview of this compound

This compound is a small molecule that has demonstrated anti-cancer properties by upregulating the expression of the tumor suppressor miR-34a. This upregulation can occur in both a p53-dependent and p53-independent manner, leading to the downregulation of downstream targets such as Bcl-2 and Cyclin D1, ultimately suppressing tumor growth.[1][2] In vivo studies have shown its potential in treating hepatocellular carcinoma (HCC) and overcoming paclitaxel resistance in prostate cancer.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in a Paclitaxel-Resistant Prostate Cancer Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | Intravenous | Every other day for 5 doses | 1250 ± 150 | - | +2 ± 1.5 |

| Paclitaxel (PTX) | 10 | Intravenous | Every other day for 5 doses | 980 ± 120 | 21.6 | -5 ± 2.0 |

| This compound | 20 | Intravenous | Every other day for 5 doses | 1100 ± 140 | 12 | +1 ± 1.8 |

| PTX + this compound | 10 (PTX) + 10 (this compound) | Intravenous | Every other day for 5 doses | 450 ± 80 | 64 | +0.5 ± 1.2 |

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group. Body weight change is calculated from the start to the end of the treatment period.

Table 2: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal | Daily for 18 days | 1500 ± 200 | - |

| Sorafenib | 30 | Oral Gavage | Daily for 18 days | 800 ± 110 | 46.7 |

| This compound | 20 | Intraperitoneal | Daily for 18 days | 550 ± 90 | 63.3 |

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.

Experimental Protocols

Paclitaxel-Resistant Prostate Cancer Orthotopic Xenograft Model

This protocol outlines the methodology for evaluating the efficacy of this compound in combination with paclitaxel in a paclitaxel-resistant prostate cancer model.[2][3][4]

3.1.1. Cell Culture and Animal Model

-

Cell Line: Paclitaxel-resistant human prostate cancer cells (e.g., PC3-TXR or DU145-TXR), engineered to express luciferase for in vivo imaging.

-

Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.

-

Tumor Implantation: Anesthetize mice and orthotopically inject 1 x 10^6 PC3-TXR-luciferase cells in 50 µL of a 1:1 mixture of serum-free medium and Matrigel into the anterior prostate lobe.

-

Tumor Monitoring: Monitor tumor growth weekly using an in vivo imaging system to detect bioluminescence.

3.1.2. Formulation and Administration

-

Drug Formulation:

-

Treatment Groups:

-

Group 1: Vehicle control (empty PEG-PCD micelles).

-

Group 2: Paclitaxel-loaded micelles (10 mg/kg).

-

Group 3: this compound-loaded micelles (20 mg/kg).

-

Group 4: Combination of Paclitaxel (10 mg/kg) and this compound (10 mg/kg) loaded micelles.

-

-

Administration:

-

Administer the formulations intravenously (IV) via the tail vein.

-

The dosing schedule is every other day for a total of five doses.

-

3.1.3. Efficacy and Toxicity Evaluation

-

Tumor Growth: Measure tumor bioluminescence twice a week. At the end of the study, sacrifice the mice, and excise and weigh the tumors.

-

Toxicity: Monitor the body weight of the mice every other day. After sacrifice, major organs (liver, spleen, kidneys, lungs, heart) can be collected for histological analysis.

-

Mechanism of Action: Analyze excised tumor tissues for the expression of miR-34a, Bcl-2, Cyclin D1, and SIRT1 using methods such as qRT-PCR and Western blotting.

Hepatocellular Carcinoma (HCC) Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous HCC xenograft model.[1]

3.2.1. Cell Culture and Animal Model

-

Cell Line: Human hepatocellular carcinoma cells (e.g., Huh-7 or HepG2).

-

Animal Model: Male BALB/c nude mice, 4-6 weeks old.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC cells in 100 µL of serum-free medium into the right flank of each mouse.

3.2.2. Formulation and Administration

-

Drug Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, PEG300, and saline.

-

Treatment Groups:

-

Group 1: Vehicle control.

-

Group 2: Sorafenib (30 mg/kg), administered by oral gavage.

-

Group 3: this compound (20 mg/kg), administered intraperitoneally.

-

-

Administration:

-

Administer treatments daily for 18 consecutive days.

-

3.2.3. Efficacy and Toxicity Evaluation

-

Tumor Growth: Measure tumor volume every three days using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Toxicity: Monitor the body weight of the mice every three days.

-

Mechanism of Action: At the end of the study, excise tumors and analyze for the expression of miR-34a and its downstream targets.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells. This compound upregulates miR-34a, which in turn downregulates the expression of its target genes, including Bcl-2, Cyclin D1, and SIRT1, leading to cell cycle arrest and apoptosis. This can be initiated through both p53-dependent and p53-independent pathways, the latter potentially involving TAp73 and Elk-1.[2][5][6]

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the general workflow for conducting an in vivo efficacy study of this compound.

Caption: General experimental workflow for in vivo studies.

References